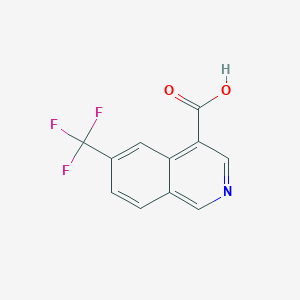

6-(Trifluoromethyl)isoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-(trifluoromethyl)isoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-1-6-4-15-5-9(10(16)17)8(6)3-7/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUZAYZWRGGALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction conditions often include temperatures ranging from room temperature to moderate heating, and the use of solvents like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-(Trifluoromethyl)isoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to and modulate the activity of its targets . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

6-Isoquinolinecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

6-Methylisoquinoline-4-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness: The presence of the trifluoromethyl group in 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity . These characteristics make it a valuable compound for various research and industrial applications .

Biological Activity

6-(Trifluoromethyl)isoquinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group attached to an isoquinoline backbone, which is known for its diverse biological properties. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a valuable scaffold for drug development.

Research indicates that compounds similar to this compound may interact with various biological targets:

- PPAR Agonism : This compound has been suggested to act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and glucose homeostasis.

- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, particularly against bacterial strains, although specific data on this compound is limited .

Anticancer Properties

Several derivatives of isoquinoline have shown promise in cancer research. Although specific studies on this compound are scarce, related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, isoquinoline derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Anti-inflammatory Effects

Isoquinoline derivatives have also been studied for their anti-inflammatory properties. Research on related compounds suggests that they can modulate inflammatory pathways by inhibiting pro-inflammatory mediators such as IL-6 and TNF-α . The potential of this compound in this regard remains to be fully explored.

Antimicrobial Activity

While specific data on the antimicrobial efficacy of this compound is limited, related studies indicate that similar compounds exhibit significant antibacterial activity. For example, derivatives with carboxyl groups have shown effectiveness against pathogens like Staphylococcus epidermidis and Klebsiella pneumoniae with minimal inhibitory concentration (MIC) values indicating their potential utility as antimicrobial agents .

Research Findings and Case Studies

Q & A

Basic: What are the common synthetic routes for 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid?

Answer:

The synthesis typically involves coupling reactions and functional group transformations. For example, trifluoromethyl-substituted intermediates can be introduced via Suzuki-Miyaura coupling using boronic acids or esters. A patent application (EP 4,374,877 A2) demonstrates the use of 6-(trifluoromethyl)pyridin-3-yl boronic acid in cross-coupling reactions to form trifluoromethyl-substituted heterocycles . Additionally, cyclization of precursors like ethyl esters followed by hydrolysis yields the carboxylic acid moiety. Reaction steps often require catalysts (e.g., palladium) and optimized solvent systems (e.g., dioxane or DMF) to achieve high yields .

Basic: What safety protocols should be followed when handling this compound?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles with side shields to prevent skin/eye contact. Refer to safety data sheets (SDS) for trifluoromethyl analogs, which recommend EN374-compliant gloves for chemical resistance .

- Ventilation: Ensure fume hoods are used during synthesis to avoid inhalation of vapors.

- Storage: Keep the compound in a tightly sealed container under dry, inert conditions to prevent degradation. Avoid exposure to strong acids/bases, which may trigger decomposition .

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

- LCMS/HPLC: Retention times (e.g., 1.26–1.32 minutes under SMD-TFA05 conditions) and mass spectra (e.g., m/z 366 [M+H]⁺) are critical for verifying molecular weight and purity .

- NMR: ¹H/¹³C NMR and ¹⁹F NMR resolve regiochemical ambiguities, particularly for trifluoromethyl group positioning .

- Elemental Analysis: Validates stoichiometry and purity (>95% by HPLC) .

Advanced: How can reaction conditions be optimized for introducing the trifluoromethyl group?

Answer:

Optimization strategies include:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for trifluoromethyl-bearing boronic acids. Tetrabutylammonium iodide can improve reaction rates in polar solvents like DMF .

- Solvent Systems: Use dioxane or toluene for Suzuki-Miyaura couplings, as they balance solubility and reactivity. For hydrolysis steps, HCl/dioxane mixtures facilitate ester-to-acid conversion without side reactions .

- Temperature Control: Reactions often proceed at 80–100°C for 1–3 hours, monitored by TLC or LCMS to avoid over-functionalization .

Advanced: How to resolve discrepancies in spectral data (e.g., conflicting LCMS or NMR results)?

Answer:

- Cross-Validation: Compare LCMS data with synthetic intermediates (e.g., ethyl esters) to confirm stepwise progression. For example, a parent ion at m/z 366 [M+H]⁺ should shift predictably upon hydrolysis to the carboxylic acid .

- Deuterated Solvent Swaps: Use DMSO-d₆ instead of CDCl₃ in NMR to enhance solubility and resolve overlapping peaks for aromatic protons.

- Isotopic Patterning: The trifluoromethyl group’s ¹⁹F NMR signature (δ -60 to -65 ppm) helps distinguish it from other substituents .

Advanced: What strategies enable regioselective functionalization of the isoquinoline core?

Answer:

- Directing Groups: Install temporary protecting groups (e.g., tert-butyl esters) to steer electrophilic substitution to the 4-position. Subsequent deprotection yields the carboxylic acid .

- Microwave-Assisted Synthesis: Accelerates regioselective coupling reactions, reducing side product formation .

- Computational Modeling: Density functional theory (DFT) predicts electron density maps to guide functionalization at the 6-position, leveraging the trifluoromethyl group’s electron-withdrawing effects .

Advanced: How to mitigate poor solubility during synthetic steps?

Answer:

- Co-Solvent Systems: Use DMF/water mixtures (e.g., 9:1) or THF with sonication to enhance dissolution.

- Salt Formation: Convert the carboxylic acid to a sodium or ammonium salt temporarily to improve aqueous solubility .

- Temperature Gradients: Heat reactions to 50–60°C to increase solubility, followed by gradual cooling to precipitate the product .

Advanced: What are the stability profiles under varying pH and temperature conditions?

Answer:

- pH Stability: The compound is stable in neutral conditions but degrades in strong acids/bases. Hydrolysis studies show <5% decomposition at pH 7.4 over 24 hours, versus >90% at pH <2 .

- Thermal Stability: Thermogravimetric analysis (TGA) indicates decomposition onset at ~200°C. Store at 2–8°C in desiccated environments to prevent moisture-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.